molecular formula C16H17N3O B2385469 N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine CAS No. 1025221-05-9

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine

Cat. No. B2385469
CAS RN: 1025221-05-9
M. Wt: 267.332
InChI Key: JZPWLDSMRBRIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine (NMMPCD) is a heterocyclic compound found in a variety of plants and fungi. It has been studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. NMMPCD has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory mediators.

Scientific Research Applications

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has been studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory mediators. In addition, N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has been found to inhibit the growth of various cancer cell lines, including those of breast and prostate cancer.

Mechanism of Action

The mechanism of action of N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins and other pro-inflammatory mediators, and its inhibition can lead to the suppression of inflammation. In addition, N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has been found to inhibit the growth of various cancer cell lines, suggesting that it may be able to inhibit the growth of tumors.
Biochemical and Physiological Effects
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory mediators. In addition, N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has been found to inhibit the growth of various cancer cell lines, suggesting that it may be able to inhibit the growth of tumors. It has also been found to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a variety of conditions.

Advantages and Limitations for Lab Experiments

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is relatively stable. In addition, it has been found to possess a variety of pharmacological activities, making it a potential candidate for further research. However, there are some limitations to using N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine in lab experiments. It is relatively expensive, and its mechanism of action is not fully understood.

Future Directions

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has potential applications in the treatment of a variety of conditions, including inflammation, cancer, and oxidative stress. Further research is needed to better understand its mechanism of action and to develop effective treatments. Additionally, further research is needed to determine the safety and efficacy of N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine in humans. Other potential future directions for research include exploring the potential of N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine to be used as an adjuvant in vaccines, as well as its potential use in the treatment of neurological disorders. Finally, further research is needed to explore the potential of N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine as an anti-aging agent.

Synthesis Methods

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine can be synthesized from the reaction of 3-phenyl-7,8-dihydro-6H-cinnolin-5-imine with methoxylamine in the presence of a strong base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from 0-80°C. The reaction produces the desired compound in good yield and with high purity.

properties

IUPAC Name

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-8-15-13(16(9-11)19-20-2)10-14(17-18-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPWLDSMRBRIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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